molecular formula C8H7ClF2O B15315725 1-Chloro-4-(difluoromethoxy)-2-methylbenzene

1-Chloro-4-(difluoromethoxy)-2-methylbenzene

Cat. No.: B15315725
M. Wt: 192.59 g/mol
InChI Key: HMFLMXGYRICIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(difluoromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H8ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2-methylbenzene typically involves the chlorination of 4-(difluoromethoxy)-2-methylbenzene. This can be achieved through electrophilic aromatic substitution, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or the difluoromethoxy group.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 4-(difluoromethoxy)-2-methylphenol or 4-(difluoromethoxy)-2-methylbenzoic acid.

    Oxidation: Formation of 4-(difluoromethoxy)-2-methylbenzoic acid.

    Reduction: Formation of 4-(difluoromethoxy)-2-methylbenzene.

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
  • 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene
  • 1-Chloro-4-(difluoromethoxy)-2-methoxybenzene

Comparison: 1-Chloro-4-(difluoromethoxy)-2-methylbenzene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLMXGYRICIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.